1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Description
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,5-dimethylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-3-9-7-5(10-4)6(8)11-12(7)2/h3H,1-2H3,(H2,8,11) |
InChI Key |
LLIBYKPIUGIRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NN2C)N |
Origin of Product |
United States |
Preparation Methods
Reductive Lactamization Route via Nitro-Substituted Pyrazole Precursors
A well-documented method involves the use of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole as a starting material, which reacts with D,L-α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid derivatives. These intermediates undergo catalytic hydrogenation (typically with 5% Pd/C under hydrogen atmosphere) to reduce the nitro group to an amino group, which then spontaneously cyclizes (lactamization) to form the pyrazolo[3,4-b]pyrazin-5(4H)-one scaffold. Subsequent air oxidation aromatizes the system, yielding the desired fused heterocycle.
Reaction Scheme Summary:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole + D,L-α-amino acid | EtOH/H2O, NaHCO3, reflux | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid | - |
| 2 | Intermediate from Step 1 | H2, 5% Pd/C, EtOH, RT, 4 bar, 6 days | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 60-73% |
This method is notable for its mild conditions and relatively high yields. The choice of amino acid influences substitution patterns on the pyrazolo[3,4-b]pyrazine core.
Cyclization of Pyrazole with Dichloropyrazine Derivatives
Another synthetic route involves the nucleophilic aromatic substitution of 3,5-dimethylpyrazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This reaction forms the fused pyrazolo[3,4-b]pyrazine ring system with methyl groups at positions 1 and 5. The amino group at position 3 can be introduced by subsequent amination reactions or by using amino-substituted pyrazole precursors.
- Base: Potassium carbonate (K2CO3)
- Solvent: DMF
- Temperature: Elevated (80–120 °C)
- Time: Several hours to completion
This method is scalable and adaptable for industrial synthesis, often combined with purification steps such as recrystallization or chromatography to achieve high purity.
Reaction Mechanisms and Functional Group Transformations
Reductive Lactamization Mechanism
- The nitro group on the pyrazole ring is reduced to an amino group by catalytic hydrogenation.
- The newly formed amino group attacks the carboxyl or activated carbonyl group of the amino acid moiety intramolecularly, forming a lactam ring.
- Air oxidation restores aromaticity in the fused heterocyclic system.
Amino Group Reactivity
The amino group at position 3 of the pyrazolo[3,4-b]pyrazine core is reactive and can undergo:
- Condensation with aldehydes to form Schiff bases (imines), useful for further derivatization.
- Acetylation with acetic anhydride to form N-acetyl derivatives, modifying solubility and biological activity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| Reductive Lactamization | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole + D,L-α-amino acids | H2, 5% Pd/C, EtOH, RT, air oxidation | Mild conditions, good regioselectivity | 60-73% | Requires long hydrogenation time |
| Nucleophilic Aromatic Substitution | 3,5-Dimethylpyrazole + 2,3-dichloropyrazine | K2CO3, DMF, elevated temp | Scalable, industrially viable | Moderate to high | Amino group introduced post-cyclization |
Research Findings and Optimization Notes
- The reductive lactamization route is sensitive to the nature of the amino acid; secondary amino acids like D,L-proline show higher nucleophilicity and better yields.
- Catalytic hydrogenation parameters (pressure, catalyst loading, time) critically affect the conversion and purity of the product.
- The nucleophilic aromatic substitution method benefits from polar aprotic solvents to enhance nucleophilicity and reaction rates.
- Purification by silica gel chromatography or recrystallization is essential to remove side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at position 3 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine or hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
Key Observations :
Substituent Positioning: The 1,5-dimethyl derivative differs from its 1,6-dimethyl isomer (Table 1) in methyl group placement, which may alter steric and electronic properties.
Core Heterocycle : Pyrazolo[3,4-b]pyrazines (e.g., 1,5-dimethyl compound) differ from pyrazolo[3,4-b]pyridines (e.g., Etazolate) in ring nitrogen arrangement. This distinction impacts biological target specificity; pyrazolo-pyridines are associated with phosphodiesterase (PDE) inhibition, while pyrazolo-pyrazines show kinase inhibition .
Critical Analysis :
- Methyl groups may enhance metabolic stability compared to 14g, which lacks alkyl substituents .
- In contrast, Etazolate demonstrates the importance of the pyrazolo-pyridine core in PDE4 modulation, highlighting how core heterocycle choice dictates therapeutic application .
Biological Activity
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 149.15 g/mol
- CAS Number : 500731-38-4
The biological activity of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition is crucial for its potential use as an anticancer agent.
- Modulation of Signaling Pathways : It may affect signaling pathways associated with cell survival and apoptosis, enhancing the efficacy of existing cancer therapies.
Anticancer Properties
Research indicates that 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.2 |
| HeLa (Cervical) | 9.0 |
These results suggest that the compound may serve as a promising candidate for further development in cancer treatment.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
- Combination Therapy : When used in combination with standard chemotherapeutics such as doxorubicin and carboplatin, the compound showed synergistic effects, leading to enhanced tumor regression in xenograft models.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine suggests favorable absorption and distribution characteristics. Toxicological studies indicate minimal adverse effects at therapeutic doses, making it a candidate for further clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
